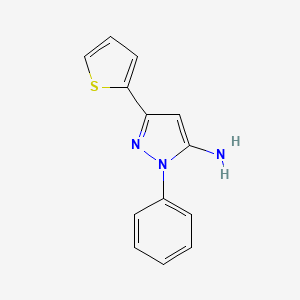

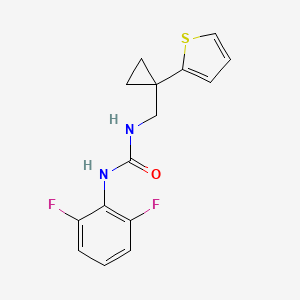

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Overview

Description

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (PTPA) is an organic compound that is widely used in scientific research and laboratory experiments. PTPA is a derivative of pyrazole, and it is a versatile compound that has a wide range of applications in many areas of science. PTPA is a colorless solid that is soluble in organic solvents and has a melting point of 67-68 °C. PTPA has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used as a precursor in the synthesis of various heterocyclic compounds . For instance, it has been used in the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide .

Biological Activity

Compounds containing the acrylamide residue, such as the one synthesized from “1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine”, are potentially biologically active . They can act as precursors in many organic syntheses .

Medicinal Applications

Pyrazoles, which are part of the structure of “1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine”, are important heterocycles with promise for medicinal applications due to their wide range of biological activities .

Synthesis of Pyrimidine Derivatives

The compound has been used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .

Anti-inflammatory Activity

Some newly synthesized compounds derived from “1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” have shown potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Activity

These compounds also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the biochemical processes within the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name |

2-phenyl-5-thiophen-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGSXFFNBNQVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2472557.png)

![4',5-Dihydroxy-3-[(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-7-[[3-O-beta-D-glucopyranosyl-2-O-(4-hydroxy-trans-cinnamoyl)-beta-D-glucopyranosyl]oxy]flavone](/img/structure/B2472558.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2472564.png)

![Ethanone, 2-bromo-1-[6-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B2472567.png)

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2472569.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)